Product packaging for 3-Bromomethyl-1H-indole-4-carbonitrile(Cat. No.:)

3-Bromomethyl-1H-indole-4-carbonitrile

Cat. No.: B14896218
M. Wt: 235.08 g/mol
InChI Key: MXHIPDIZWWCUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromomethyl-1H-indole-4-carbonitrile is a high-value chemical building block designed for advanced organic synthesis and medicinal chemistry research. This bifunctional indole derivative features two highly reactive sites: a bromomethyl group and a carbonitrile group. The bromomethyl group is a versatile handle for further functionalization, commonly participating in nucleophilic substitution reactions . This allows researchers to easily construct complex molecules by introducing various substituents at the 3-position of the indole scaffold. The electron-withdrawing carbonitrile group at the 4-position influences the electronic properties of the indole ring and can serve as a precursor for conversion into other functional groups, such as carboxylic acids or amides. Compounds with similar structures are frequently employed as key intermediates in pharmaceutical research . This reagent is offered with comprehensive documentation, including a Certificate of Analysis (COA), Method of Analysis (MOA), and Material Safety Data Sheet (MSDS) to ensure quality and safe handling . The product must be stored in a sealed, dry, and cool environment, away from ignition sources . Warning: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN2 B14896218 3-Bromomethyl-1H-indole-4-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

3-(bromomethyl)-1H-indole-4-carbonitrile

InChI

InChI=1S/C10H7BrN2/c11-4-8-6-13-9-3-1-2-7(5-12)10(8)9/h1-3,6,13H,4H2

InChI Key

MXHIPDIZWWCUGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CBr)C#N

Origin of Product

United States

Synthetic Methodologies for 3 Bromomethyl 1h Indole 4 Carbonitrile and Its Precursors

Established Synthetic Routes to the 3-Substituted Indole-4-carbonitrile Core

The synthesis of the 3-substituted indole-4-carbonitrile core is a multi-step process that involves the strategic functionalization of the indole (B1671886) ring. Key transformations include introducing substituents at the C-3 and C-4 positions and constructing the bicyclic indole system itself.

Halogenation Strategies for Indole Derivatives at C-3

The C-3 position of the indole nucleus is highly reactive towards electrophiles, making direct halogenation a common and effective strategy for introducing a halogen atom. researchgate.netnih.gov This reactivity is a cornerstone for synthesizing 3-haloindoles, which are versatile intermediates for further functionalization.

A variety of reagents can be employed for the C-3 halogenation of indoles. N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are widely used due to their mild reaction conditions and high regioselectivity for the C-3 position. nih.gov For instance, the reaction of an indole derivative with NBS in a suitable solvent like dichloromethane (B109758) can afford the corresponding 3-bromoindole in high yield. nih.gov Molecular bromine (Br₂) is another effective reagent for this transformation. nih.gov

In addition to chemical methods, biocatalytic halogenation has emerged as a greener alternative. Halogenase enzymes, such as the flavin-dependent halogenase RebH, can catalyze the site-selective halogenation of indole derivatives. frontiersin.orgresearchgate.net These enzymatic methods operate under environmentally benign conditions and can offer excellent control over regioselectivity. frontiersin.org

Table 1: Reagents for C-3 Halogenation of Indoles

Reagent Type Notes
N-Bromosuccinimide (NBS) Chemical Widely used, mild conditions, high C-3 selectivity.
N-Chlorosuccinimide (NCS) Chemical Used for C-3 chlorination. nih.gov
Bromine (Br₂) Chemical Effective brominating agent, can sometimes lead to over-bromination. nih.gov
Iodine (I₂) Chemical Used in the presence of a base like KOH for iodination. nih.govresearchgate.net

Introduction of the Nitrile Group at C-4 of the Indole Nucleus

Introducing a nitrile group at the C-4 position of the indole ring is a more challenging transformation compared to C-3 substitution due to the lower intrinsic reactivity of the C-4 position. However, several methods have been developed to achieve this functionalization.

One approach involves the direct C-H functionalization of the indole core. Transition-metal catalysis, particularly with rhodium(III), has been shown to enable site-selective C4–H alkenylation of indoles when a directing group is present at the C-3 position. nih.gov While not a direct cyanation, this demonstrates the feasibility of targeting the C-4 position. A more direct method for introducing a cyano group can involve sources like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or zinc cyanide (Zn(CN)₂), often requiring a palladium catalyst. mdpi.com

Alternatively, the nitrile group can be introduced by converting a different functional group already present at the C-4 position. For example, a 4-carboxyindole or a 4-carboxamide derivative can be converted to the corresponding nitrile. The dehydration of a primary amide is a classic method for nitrile synthesis, often achieved using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅). nih.govlibretexts.org This strategy relies on the initial synthesis of a 4-substituted indole precursor.

Cyclization Strategies for the Formation of Indole-4-carbonitrile Systems

Instead of functionalizing a pre-existing indole, the indole-4-carbonitrile system can be constructed through cyclization reactions where one of the precursors already contains the nitrile group. This approach builds the heterocyclic ring and sets the desired substitution pattern simultaneously.

One powerful method is the palladium-catalyzed reductive N-heteroannulation of substituted 2-nitrostyrenes. orgsyn.org In this type of reaction, a suitably substituted 2-nitrostyrene derivative undergoes cyclization to form the indole ring. To obtain an indole-4-carbonitrile, the starting material would need to be a derivative of 2-ethenyl-3-nitrobenzonitrile. The reaction often uses carbon monoxide or a CO surrogate, like phenyl formate, to facilitate the reductive cyclization. researchgate.net

Another strategy involves the photoinduced cyclization of N-aryl enamines. acs.org A late-stage photoredox-catalyzed dechlorinative cyclization has been used to construct the indole core, allowing for facile diversification of the benzenoid ring. acs.org This method involves the formation of a vinylic radical which then cyclizes onto the tethered aniline (B41778) ring to form the indole. acs.org By starting with an appropriately substituted aniline, such as an aminobenzonitrile, this method can be adapted to synthesize indole-4-carbonitrile derivatives.

Synthesis of Key Precursors for 3-Bromomethyl-1H-indole-4-carbonitrile

The direct synthesis of this compound relies on the availability of key precursors, namely 1H-indole-4-carbonitrile and intermediates that allow for the introduction of the bromomethyl group.

Preparation of 1H-Indole-4-carbonitrile Derivatives

1H-Indole-4-carbonitrile is the direct precursor for the final bromomethylation step. Its synthesis can be approached through the methods described in sections 2.1.2 and 2.1.3. A common laboratory-scale synthesis might involve a multi-step sequence starting from a commercially available substituted benzene (B151609) derivative. For instance, a process could start with a substituted nitrotoluene which is then converted into a 2-amino-benzonitrile derivative, followed by an indole ring-forming reaction such as the Batcho-Leimgruber indole synthesis.

Synthesis of Bromomethyl-Substituted Indole Intermediates

The introduction of a bromomethyl group at the C-3 position of the indole ring is typically achieved through the bromination of a 3-methylindole (B30407) derivative. This reaction is an allylic-type bromination. Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like dibenzoyl peroxide, are effective for this transformation. orgsyn.org

The direct synthesis of this compound would involve the treatment of 3-methyl-1H-indole-4-carbonitrile with a brominating agent like NBS. The 3-methyl-1H-indole-4-carbonitrile precursor would first need to be synthesized, likely through a cyclization strategy using precursors that already contain the methyl and nitrile functionalities.

Table 2: Key Precursors and Synthetic Transformations

Precursor / Intermediate Synthetic Transformation Reagents/Conditions Target Functionality
1H-Indole C-4 Cyanation Transition metal catalyst, Cyanide source 1H-Indole-4-carbonitrile
2-Ethenyl-3-nitrobenzonitrile Reductive Cyclization Pd catalyst, CO surrogate (e.g., Phenyl formate) 1H-Indole-4-carbonitrile
1H-Indole-4-carboxamide Dehydration POCl₃ or SOCl₂ 1H-Indole-4-carbonitrile

Optimization of Reaction Conditions for the Synthesis of this compound

The successful synthesis of this compound hinges on the careful control of reaction parameters. Key factors that influence the outcome of the benzylic bromination of 3-methyl-1H-indole-4-carbonitrile include the choice of solvent, the presence and nature of a base, reaction temperature, and duration.

Influence of Solvents and Bases on Reaction Yield and Regioselectivity

The solvent plays a critical role in the Wohl-Ziegler bromination, primarily by influencing the solubility of the reactants and the stability of the radical intermediates. Historically, non-polar solvents like carbon tetrachloride (CCl₄) have been widely used for their inertness in radical reactions. However, due to its toxicity and environmental concerns, alternative solvents have been explored. Acetonitrile (B52724) (CH₃CN) has emerged as a suitable and more environmentally benign alternative.

The regioselectivity of the bromination—whether it occurs at the benzylic position (C3-methyl group) or on the electron-rich indole nucleus—is a significant challenge. The presence of an electron-withdrawing nitrile group at the C4 position deactivates the benzene portion of the indole ring towards electrophilic attack, which can favor the desired benzylic bromination. However, the pyrrole (B145914) ring remains susceptible to electrophilic bromination. The use of non-polar solvents generally favors the radical pathway required for benzylic bromination.

Bases are not typically employed as catalysts in standard Wohl-Ziegler reactions, as the reaction proceeds via a radical chain mechanism. However, their addition can be investigated to quench any HBr formed as a byproduct, which could potentially lead to acid-catalyzed side reactions. The influence of mild, non-nucleophilic bases could be a subject of optimization studies to improve the purity of the final product.

SolventBaseYield (%)Regioselectivity (Benzylic:Ring)Reference
Carbon Tetrachloride (CCl₄)NoneGoodHighGeneral Literature
Acetonitrile (CH₃CN)NoneGood to ExcellentHighGeneral Literature
Dichloromethane (CH₂Cl₂)NoneModerate to GoodModerateGeneral Literature

Note: The data in this table is representative of typical Wohl-Ziegler reactions and may vary for the specific substrate.

Temperature and Reaction Time Profiles for Enhanced Efficiency

The temperature and duration of the reaction are critical parameters that must be carefully controlled to maximize the yield of the desired product and minimize the formation of impurities, such as the dibrominated product. The Wohl-Ziegler reaction is typically initiated by heat or light.

Thermal initiation usually requires refluxing the reaction mixture. The optimal temperature is dependent on the solvent used and the decomposition temperature of the radical initiator. A typical radical initiator used in conjunction with NBS is azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Photochemical initiation, using a UV or visible light lamp, can often be performed at lower temperatures, which can lead to higher selectivity and reduced side reactions. The reaction time is determined by monitoring the consumption of the starting material, typically by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Temperature (°C)Reaction Time (h)Yield (%)Initiation MethodReference
Reflux (in CCl₄, ~77°C)2-6VariableThermal (AIBN/BPO)General Literature
Room Temperature to 40°C1-4VariablePhotochemicalGeneral Literature

Note: The data in this table is illustrative and specific optimization for 3-methyl-1H-indole-4-carbonitrile would be required.

Catalytic Systems Employed in the Synthesis of this compound

While the classical Wohl-Ziegler reaction is often initiated thermally or photochemically without a catalyst, recent advancements have explored the use of catalysts to improve efficiency and selectivity. For benzylic brominations, Lewis acids have been investigated as catalysts. For instance, zirconium(IV) chloride (ZrCl₄) has been reported to catalyze benzylic bromination with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), a brominating agent similar to NBS. rsc.org This catalytic system may offer milder reaction conditions and improved control over the reaction.

The use of such catalytic systems for the specific synthesis of this compound would require further investigation to determine their efficacy and potential advantages over traditional methods.

Comparative Analysis of Synthetic Approaches: Efficiency and Scalability Considerations

The synthesis of this compound is predominantly achieved through the benzylic bromination of 3-methyl-1H-indole-4-carbonitrile. The main approaches to consider are thermal versus photochemical initiation of the radical reaction.

Thermal Initiation:

Advantages: This method is experimentally simple, requiring standard laboratory heating equipment.

Disadvantages: Higher temperatures can lead to side reactions, including over-bromination (formation of 3-(dibromomethyl)-1H-indole-4-carbonitrile) and potential degradation of the indole ring. Scalability can be a concern due to the need for uniform heating of large reaction volumes and the potential for runaway reactions.

Photochemical Initiation:

Advantages: Reactions can often be carried out at lower temperatures, leading to higher selectivity and cleaner reaction profiles. gla.ac.uk Continuous flow photoreactors can offer excellent control over reaction parameters and are highly scalable. organic-chemistry.org

Disadvantages: Requires specialized photochemical equipment. The efficiency can be dependent on the transparency of the reaction mixture and the intensity of the light source.

Catalytic Approach:

Advantages: Catalytic methods may offer milder reaction conditions and enhanced selectivity. They can potentially reduce the amount of reagents needed and simplify purification.

Disadvantages: The catalyst may be expensive or sensitive to air and moisture. Catalyst screening and optimization are required, and catalyst removal from the final product can be an additional step.

For industrial-scale production, a continuous flow photochemical process would likely be the most efficient and scalable approach. This method allows for precise control over temperature, residence time, and light exposure, leading to consistent product quality and high throughput. organic-chemistry.org While the initial investment in equipment may be higher, the long-term benefits in terms of yield, purity, and safety often outweigh the costs.

Reactivity and Advanced Chemical Transformations of 3 Bromomethyl 1h Indole 4 Carbonitrile

Nucleophilic Substitution Reactions Involving the Bromomethyl Group at C-3

The bromomethyl group at the C-3 position of 3-bromomethyl-1H-indole-4-carbonitrile is highly susceptible to nucleophilic attack, readily undergoing substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse indole (B1671886) derivatives.

Reactivity with Nitrogen-Containing Nucleophiles (Amines, Hydrazines)

The reaction of this compound with various nitrogen-containing nucleophiles, such as primary and secondary amines, as well as hydrazines, provides a straightforward route to 3-aminomethyl and 3-hydrazinylmethyl indole derivatives. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrogen bromide byproduct.

For instance, the reaction with a primary amine, such as methylamine, in a suitable solvent like tetrahydrofuran (THF) or acetonitrile (B52724), would be expected to yield 3-(methylaminomethyl)-1H-indole-4-carbonitrile. Similarly, secondary amines like dimethylamine would afford the corresponding tertiary amine, 3-(dimethylaminomethyl)-1H-indole-4-carbonitrile. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the desired products.

The introduction of a hydrazine (B178648) moiety can be accomplished by reacting this compound with hydrazine hydrate or substituted hydrazines. This leads to the formation of 3-(hydrazinylmethyl)-1H-indole-4-carbonitrile derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

NucleophileProduct
Methylamine3-(Methylaminomethyl)-1H-indole-4-carbonitrile
Dimethylamine3-(Dimethylaminomethyl)-1H-indole-4-carbonitrile
Hydrazine3-(Hydrazinylmethyl)-1H-indole-4-carbonitrile

Reactivity with Sulfur-Containing Nucleophiles (Thiols)

Sulfur-containing nucleophiles, such as thiols, readily displace the bromide ion from the 3-bromomethyl group. This reaction, often carried out in the presence of a base like sodium hydride or a tertiary amine, leads to the formation of 3-(organothiomethyl)-1H-indole-4-carbonitrile derivatives. Both alkyl and aryl thiols can be employed, providing access to a range of thioether-substituted indoles. These compounds are of interest due to the biological activities often associated with sulfur-containing molecules.

Table 2: Representative Nucleophilic Substitution Reactions with Sulfur Nucleophiles

NucleophileProduct
Ethanethiol3-(Ethylthiomethyl)-1H-indole-4-carbonitrile
Thiophenol3-(Phenylthiomethyl)-1H-indole-4-carbonitrile

Other Nucleophilic Displacement Pathways at the Bromomethyl Moiety

Beyond nitrogen and sulfur nucleophiles, the bromomethyl group of this compound can react with a variety of other nucleophiles. For example, reaction with cyanide sources, such as sodium or potassium cyanide, would lead to the formation of 3-(cyanomethyl)-1H-indole-4-carbonitrile, extending the carbon chain at the C-3 position. Oxygen-based nucleophiles, like alkoxides or phenoxides, can be used to synthesize the corresponding ether derivatives. Carbon nucleophiles, such as enolates or organometallic reagents, can also participate in these substitution reactions, enabling the formation of new carbon-carbon bonds.

Cross-Coupling Reactions at the Indole Core and Bromomethyl Substituent

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the bromomethyl group is primarily involved in nucleophilic substitution, the indole core of this compound, particularly if further functionalized with a halide, or the bromomethyl group itself under specific conditions, can participate in various palladium-catalyzed coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille)

While direct cross-coupling at the C-Br bond of the bromomethyl group is less common than at an aryl-halide bond, certain palladium-catalyzed reactions can be envisaged. For instance, under specific conditions, a Suzuki-Miyaura coupling with a boronic acid could potentially lead to the formation of a new carbon-carbon bond at the methylene (B1212753) position.

More commonly, the indole nucleus itself would be the site for cross-coupling reactions. For this to occur, an additional leaving group, such as a bromine or iodine atom, would need to be present on the indole ring. For example, a hypothetical 5-bromo-3-(bromomethyl)-1H-indole-4-carbonitrile could undergo selective cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would lead to the formation of a biaryl or vinyl-substituted indole.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would introduce a vinyl group onto the indole ring.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper co-catalyst would result in the formation of an alkynyl-substituted indole. nih.gov

Stille Coupling: Reaction with an organostannane reagent in the presence of a palladium catalyst would also form a new carbon-carbon bond.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative

ReactionCoupling PartnerProduct Type
Suzuki-MiyauraArylboronic acidAryl-substituted indole
HeckAlkeneAlkenyl-substituted indole
SonogashiraTerminal alkyneAlkynyl-substituted indole
StilleOrganostannaneAlkyl/Aryl-substituted indole

Mechanistic Investigations of Cross-Coupling Pathways

The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and generally involve a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the indole derivative, forming a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The specific conditions, including the choice of palladium catalyst, ligands, base, and solvent, are crucial for the efficiency and selectivity of these reactions and are often tailored to the specific substrates being coupled.

Transformations of the Carbonitrile Group at C-4

The carbonitrile group at the C-4 position of the indole ring is a versatile functional group that can be converted into a variety of other functionalities, significantly increasing the molecular diversity accessible from the parent compound.

Hydrolysis and Derivatization to Carboxylic Acids, Amides, and Esters

The hydrolysis of the nitrile group is a fundamental transformation that provides access to carboxylic acids and their derivatives. This can be achieved under either acidic or alkaline conditions.

Acidic Hydrolysis: Heating this compound under reflux with an aqueous acid, such as hydrochloric acid or sulfuric acid, is expected to yield 3-Bromomethyl-1H-indole-4-carboxylic acid. The reaction proceeds via the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. The ammonium salt of the acid is the initial product, which upon workup liberates the free carboxylic acid.

Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous alkali solution, like sodium hydroxide, will also lead to the carboxylic acid, but as its corresponding salt (e.g., sodium 3-Bromomethyl-1H-indole-4-carboxylate). Ammonia gas is typically evolved during this process. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 3-Bromomethyl-1H-indole-4-carboxylic acid.

Once the carboxylic acid is obtained, it can be readily converted into other derivatives:

Amides: The carboxylic acid can be coupled with various primary or secondary amines to form a wide range of amides. This reaction is typically facilitated by standard peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like 1-Hydroxybenzotriazole (HOBt). This approach has been successfully used for the synthesis of various indole-2-carboxamides. nih.gov

Esters: Esterification can be achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

It is important to note that the bromomethyl group at the C-3 position is also susceptible to hydrolysis or reaction with nucleophiles under these conditions, potentially leading to side products. Careful selection of reaction conditions is therefore crucial to achieve the desired transformation selectively.

Table 1: Representative Conditions for Nitrile Hydrolysis and Subsequent Derivatization

Transformation Reagents and Conditions Expected Product
Acidic Hydrolysis Dilute HCl or H₂SO₄, heat (reflux) 3-Bromomethyl-1H-indole-4-carboxylic acid
Alkaline Hydrolysis NaOH(aq), heat (reflux), then H₃O⁺ workup 3-Bromomethyl-1H-indole-4-carboxylic acid
Amide Formation 3-Bromomethyl-1H-indole-4-carboxylic acid, R¹R²NH, DCC/HOBt, CH₂Cl₂ 3-Bromomethyl-N,N-disubstituted-1H-indole-4-carboxamide
Ester Formation 3-Bromomethyl-1H-indole-4-carboxylic acid, R-OH, H⁺ catalyst, heat Alkyl 3-Bromomethyl-1H-indole-4-carboxylate

Reduction Pathways Leading to Amine Derivatives

The reduction of the carbonitrile group offers a direct route to primary amines, specifically (1H-Indol-4-yl)methanamine derivatives, which are valuable building blocks in medicinal chemistry.

Several reducing agents can be employed for this transformation:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and commonly used reagent for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

Borane Reagents: Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BMS), is another effective reagent for this reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). This approach is often considered a "greener" alternative to metal hydride reductions.

The choice of reducing agent can be critical, especially considering the presence of the reactive bromomethyl group and the indole nucleus, which can also be reduced under certain conditions. For instance, catalytic hydrogenation under harsh conditions might lead to the reduction of the indole ring itself.

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

Reagent Typical Conditions Expected Product Notes
LiAlH₄ Anhydrous THF or Et₂O, reflux (3-Bromomethyl-1H-indol-4-yl)methanamine Highly reactive; requires careful handling.
BH₃·THF Anhydrous THF, 0 °C to reflux (3-Bromomethyl-1H-indol-4-yl)methanamine Generally milder than LiAlH₄.
H₂ / Raney Ni EtOH or MeOH, high pressure (3-Bromomethyl-1H-indol-4-yl)methanamine May also reduce the bromomethyl group.

Cycloaddition Reactions and Other Nitrile Functionalizations

Beyond hydrolysis and reduction, the carbonitrile group can participate in more complex transformations, such as cycloaddition reactions, to construct novel heterocyclic frameworks. While direct cycloadditions with the C-4 nitrile are not widely reported, related chemistry suggests potential pathways.

One advanced strategy involves the conversion of the nitrile to an isonitrile (-N≡C). For example, 4-aminoindole, which could be derived from the reduction of a 4-nitroindole precursor, can be converted to 4-isocyanoindole. nih.gov This isonitrile functionality is known to undergo inverse electron demand Diels-Alder [4+1] cycloaddition reactions with tetrazines. nih.gov This bioorthogonal reaction is highly efficient and could be applied to a derivative of this compound, provided the nitrile can be converted to an amine and then to an isonitrile.

Additionally, intramolecular [4+2] cycloaddition reactions have been demonstrated with pyridazinecarbonitriles bearing alkyne side chains, leading to the formation of fused benzonitriles. mdpi.comresearchgate.net This suggests that if an appropriate dienophile could be tethered to the indole nitrogen or the 3-position, an intramolecular cycloaddition involving the benzene (B151609) portion of the indole nucleus might be feasible. The indole C2-C3 double bond itself can also act as a dienophile in Diels-Alder reactions, leading to various carbazole derivatives. researchgate.net

Oxidation and Reduction Chemistry of the Indole Nucleus and Substituents

The indole nucleus and its substituents are susceptible to both oxidation and reduction, leading to a variety of interesting and synthetically useful products.

Oxidation: The electron-rich indole ring is prone to oxidation.

Oxidation to Oxindoles: A common oxidative transformation of 3-substituted indoles is the conversion to the corresponding 2-oxindoles. This can be achieved using various reagents. For example, electrochemical oxidation in the presence of potassium bromide has been shown to be effective. rsc.orgresearchgate.net Copper-catalyzed oxidations using molecular oxygen or other oxidants also provide access to oxindoles and other oxygenated indole derivatives. nih.govacs.orgacs.org

Bromination and Subsequent Reactions: Brominating agents like N-bromosuccinimide (NBS) can react with 3-substituted indoles. The reaction often proceeds via a 3-bromoindolenine intermediate, which can then rearrange or react with nucleophiles. clockss.org In the case of this compound, the C-2 position would be the likely site of initial electrophilic attack.

Reduction:

Reduction of the Indole Ring: The indole nucleus can be reduced to indoline (2,3-dihydroindole) or, under more forcing conditions, to octahydroindole. youtube.com Catalytic hydrogenation over platinum or rhodium catalysts is often used for the synthesis of indolines. A Birch reduction, using sodium or lithium in liquid ammonia with an alcohol, can also be employed to selectively reduce the benzene portion of the indole ring. youtube.com

Reduction of the Bromomethyl Group: The C-Br bond in the bromomethyl group can be reduced to a C-H bond, yielding 3-methyl-1H-indole-4-carbonitrile. This can be achieved through catalytic hydrogenation or with reducing agents like sodium borohydride in the presence of a palladium catalyst.

Functionalization Strategies for the Indole Nitrogen (N-1) of this compound

The nitrogen atom of the indole ring is a key site for functionalization, which can be used to protect the indole, modulate its electronic properties, or introduce new functionalities for further elaboration.

N-Alkylation: The N-H proton is acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate an indolyl anion. This anion is a potent nucleophile and readily reacts with various electrophiles. organic-chemistry.org

Reaction with Alkyl Halides: Treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) allows for the straightforward introduction of an alkyl group at the N-1 position. nih.gov This is a common strategy to protect the indole nitrogen and prevent side reactions during subsequent transformations. mdpi.com

Michael Addition: The indolyl anion can also participate in Michael additions to α,β-unsaturated carbonyl compounds.

The regioselectivity of alkylation (N-1 vs. C-3) can sometimes be an issue with indole derivatives. However, in this compound, the C-3 position is already substituted, so N-alkylation is expected to be the predominant pathway. The presence of the C-3 bromomethyl group itself presents a challenge, as it could potentially undergo intramolecular alkylation of the N-1 position after deprotonation, leading to cyclized products. This reactivity would depend heavily on the reaction conditions and the nature of the base used.

Table 3: Examples of N-Functionalization Reactions on Indole Scaffolds

Reaction Type Reagents and Conditions General Product
N-Benzylation 1. NaH, DMF; 2. Benzyl bromide 1-Benzyl-3-bromomethyl-1H-indole-4-carbonitrile
N-Propargylation 1. NaH, DMF; 2. Propargyl bromide 1-(Prop-2-yn-1-yl)-3-bromomethyl-1H-indole-4-carbonitrile
N-Sulfonylation 1. NaH, DMF; 2. TsCl or MsCl 1-Sulfonyl-3-bromomethyl-1H-indole-4-carbonitrile

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Bromomethyl 1h Indole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Information

Proton (¹H) NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in 3-Bromomethyl-1H-indole-4-carbonitrile. The expected ¹H NMR spectrum would display distinct signals corresponding to the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the proton at the C2 position of the indole ring, and the methylene (B1212753) protons of the bromomethyl group.

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
N-H8.0 - 9.0Broad Singlet-
H57.6 - 7.8Doublet7.5 - 8.5
H67.2 - 7.4Triplet7.5 - 8.5
H77.5 - 7.7Doublet7.5 - 8.5
H27.3 - 7.5Singlet or Triplet (if coupled to N-H)2.0 - 3.0
CH₂Br4.8 - 5.0Singlet-

Note: The exact chemical shifts and coupling constants are predictive and would require experimental verification.

Carbon-¹³C NMR Analysis for Carbon Framework Assignment

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (δ, ppm)
C4 (C-CN)100 - 105
C≡N115 - 120
C7a135 - 140
C3a128 - 132
C7120 - 125
C6122 - 128
C5110 - 115
C2125 - 130
C3 (C-CH₂Br)110 - 115
CH₂Br25 - 35

Note: The chemical shifts are approximate and based on typical values for similar indole derivatives.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, for instance, confirming the connectivity of the aromatic protons H5, H6, and H7 on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be useful in determining the three-dimensional conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile (C≡N) and the amine (N-H) stretching vibrations.

Expected IR Absorption Bands:

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium to Strong, Broad
C≡N Stretch2220 - 2260Medium to Strong, Sharp
C-H Aromatic Stretch3000 - 3100Medium
C-H Aliphatic Stretch2850 - 3000Medium
C=C Aromatic Stretch1450 - 1600Medium to Weak
C-Br Stretch500 - 600Medium to Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Would be used to determine the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule.

Expected Mass Spectrometry Data:

IonExpected m/z (for ⁷⁹Br)Expected m/z (for ⁸¹Br)
[M]⁺233.98235.98
[M-Br]⁺155.06155.06

Note: The fragmentation pattern would provide further structural information. For instance, the loss of the bromine atom to give the [M-Br]⁺ fragment would be a prominent feature.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would unequivocally confirm the connectivity of the atoms and provide insight into the packing of the molecules in the crystal lattice. The resulting crystal structure would serve as the ultimate proof of the compound's structure.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The crystal lattice of this compound would be stabilized by a variety of non-covalent interactions. The indole ring's N-H group is a classic hydrogen bond donor, likely forming strong N-H···N≡C interactions with the nitrile group of an adjacent molecule. This head-to-tail arrangement is a common motif in the crystal structures of cyano-substituted indoles.

Furthermore, the bromine atom introduces the possibility of halogen bonding. The electropositive region on the bromine atom (the σ-hole) could interact with a Lewis basic site, such as the nitrogen of the nitrile group or the π-system of the indole ring of a neighboring molecule.

A hypothetical representation of potential intermolecular interactions is provided in the table below.

Interaction TypeDonorAcceptorPotential Distance (Å)
Hydrogen BondingN-H (indole)N (nitrile)2.8 - 3.2
Halogen BondingC-BrN (nitrile)3.0 - 3.5
π-π StackingIndole Ring CentroidIndole Ring Centroid3.3 - 3.8

Conformational Analysis of the Indole Ring System and Substituents in the Crystalline State

The indole ring itself is a rigid, planar system. However, the bromomethyl substituent at the C3 position introduces a degree of conformational flexibility. The torsion angle defined by the C2-C3-CH2-Br atoms would be a key parameter in describing the orientation of the bromomethyl group relative to the indole plane. In the crystalline state, this conformation would be locked into a low-energy arrangement that optimizes intermolecular interactions and minimizes steric hindrance. It is plausible that crystal packing forces would favor a conformation where the bulky bromine atom is directed away from the indole ring.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC, LC-MS)

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring its formation during synthesis.

Thin-Layer Chromatography (TLC) would be employed as a rapid and convenient method for qualitative analysis. A typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) as the mobile phase. The relative polarity of the compound would determine its retention factor (Rf), allowing for a quick check of reaction progress and the identification of impurities.

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and higher-resolution method for purity assessment. A reversed-phase HPLC method would likely be suitable, utilizing a C18 column as the stationary phase. The mobile phase would typically consist of a mixture of water (often with a small amount of an acid like formic or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from any starting materials, byproducts, or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for confirming the identity of the desired product and for identifying unknown impurities. The mass spectrometer would provide the mass-to-charge ratio (m/z) of the eluting compounds, which for this compound, would show a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for the 79Br and 81Br isotopes).

A summary of potential chromatographic conditions is presented in the table below.

TechniqueStationary PhaseMobile Phase (Typical)Detection
TLCSilica Gel 60 F254Hexane/Ethyl Acetate (e.g., 7:3 v/v)UV light (254 nm)
HPLCC18 silica gelWater (0.1% Formic Acid) / Acetonitrile (gradient)UV (e.g., 220, 280 nm)
LC-MSC18 silica gelWater (0.1% Formic Acid) / Acetonitrile (gradient)Mass Spectrometry (ESI+)

Computational and Theoretical Investigations of 3 Bromomethyl 1h Indole 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. researchgate.net For 3-Bromomethyl-1H-indole-4-carbonitrile, DFT calculations, likely using a functional such as B3LYP with a 6-31G(d) or larger basis set, would provide fundamental insights into its properties. acs.org

Prediction of Molecular Orbitals and Electron Density Distribution

The distribution of electrons within a molecule governs its reactivity. DFT calculations can map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactions. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, which is characteristic of this heterocyclic system. researchgate.netpageplace.de Conversely, the LUMO is anticipated to be influenced by the electrophilic centers of the molecule. The electron-withdrawing nature of the nitrile group at the C4 position and the presence of the electronegative bromine atom would likely result in the LUMO being distributed over the C3-bromomethyl substituent and the benzene (B151609) portion of the indole ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

An analysis of the molecular electrostatic potential (MEP) would reveal the regions of positive and negative charge on the molecule's surface. High electron density (negative potential) is expected around the nitrogen atom of the indole ring and the nitrile group, identifying these as potential sites for electrophilic attack. Regions of low electron density (positive potential) would likely be found around the hydrogen on the indole nitrogen and, significantly, on the methylene (B1212753) carbon attached to the bromine, highlighting its susceptibility to nucleophilic attack.

Illustrative Data Table: Predicted Frontier Molecular Orbital Energies

ParameterPredicted Value (eV)Implication
HOMO Energy-6.5Indicates the energy of the most available electrons, related to the molecule's ability to donate electrons.
LUMO Energy-1.2Indicates the energy of the lowest available empty orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3A larger gap suggests higher kinetic stability and lower chemical reactivity.

Analysis of Reaction Energetics and Transition States

The bromomethyl group at the C3 position is a prime site for nucleophilic substitution reactions, a common pathway for functionalizing indole derivatives. nih.gov DFT calculations can model the entire reaction pathway of, for example, the substitution of the bromide ion by a nucleophile.

Illustrative Data Table: Calculated Energetics for a Hypothetical Nucleophilic Substitution Reaction

SpeciesRelative Energy (kcal/mol)
Reactants (Molecule + Nucleophile)0.0
Transition State+15.2
Products (Substituted Molecule + Br-)-10.5

Molecular Docking Studies for Investigating Ligand-Target Interactions (General, not clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov Given that the indole scaffold is a "privileged structure" found in many biologically active compounds, molecular docking could be used to explore the potential of this compound as a ligand for various protein targets in a non-clinical, exploratory context. mdpi.comfrontiersin.org

A typical docking study would involve preparing the 3D structure of the molecule and a selected protein receptor. The simulation would then explore various binding poses of the ligand within the protein's active site, scoring each pose based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and π-stacking. The indole ring, for example, is well-known to participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov The N-H group can act as a hydrogen bond donor, while the nitrile group could act as a hydrogen bond acceptor. These predicted interactions provide hypotheses about how the molecule might bind to a biological target, guiding further synthetic modifications. researchgate.net

In Silico Predictions of Physicochemical and ADME-Related Properties Relevant to Synthetic Design

Before committing to laboratory synthesis, in silico tools can predict key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.goveijppr.com These predictions are vital for designing compounds with favorable characteristics for potential applications in materials science or as chemical probes. Various computational models, often available through platforms like SwissADME, can estimate these properties based on the molecule's structure. mdpi.com

Key predicted properties would include lipophilicity (LogP), water solubility, molecular weight, and topological polar surface area (TPSA). These factors are often evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness" or general suitability for use in biological systems. nih.gov For synthetic design, knowing the predicted solubility can inform the choice of solvents for reactions and purification, while lipophilicity can influence chromatographic behavior.

Interactive Data Table: Illustrative In Silico ADME & Physicochemical Predictions

PropertyPredicted ValueSignificance in Synthetic Design
Molecular Weight235.08 g/mol Within typical range for small molecule intermediates.
LogP (Lipophilicity)2.5Indicates moderate lipophilicity, affecting solubility and chromatographic behavior.
Water SolubilityModerately SolubleSuggests feasibility of aqueous workups and purification methods.
Topological Polar Surface Area (TPSA)53.5 ŲInfluences solubility and potential for membrane permeability.
Lipinski's Rule of Five Violations0Suggests properties consistent with orally bioavailable drugs, indicating good general physicochemical balance.
GI Absorption PredictionHighSuggests the molecule has characteristics favorable for passive absorption.

Mechanistic Studies of Chemical Transformations through Computational Modeling

Computational modeling extends beyond simple energy calculations to provide detailed mechanistic insights into chemical transformations. nih.govresearchgate.net For this compound, this could involve studying transition-metal-catalyzed cross-coupling reactions, a powerful method for C-C bond formation at the C3-methyl position. nih.govmdpi.com

DFT calculations can be used to map out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. By calculating the energies of all intermediates and transition states, the rate-determining step of the reaction can be identified. researchgate.net This information is invaluable for optimizing reaction conditions, such as the choice of catalyst, ligand, and solvent, to improve yield and selectivity. For instance, modeling could explain why a particular palladium catalyst is more effective than a nickel catalyst for a Suzuki coupling at the bromomethyl position.

Conformational Analysis and Energy Landscapes via Computational Methods

While the indole ring system is largely planar and rigid, rotation around single bonds allows the molecule to adopt different conformations. The orientation of the bromomethyl and nitrile groups relative to the indole ring can impact the molecule's reactivity and intermolecular interactions. imperial.ac.uk

Computational methods can be used to perform a conformational analysis, typically by systematically rotating the C3-CH2Br bond. researchgate.net For each rotational angle (dihedral angle), the energy of the molecule is calculated, resulting in a potential energy surface. This surface reveals the lowest-energy (most stable) conformations and the energy barriers to rotation between them. core.ac.uk For this compound, this analysis would identify the preferred spatial arrangement of the bromomethyl group, which could be critical for its interaction with reagents or in a constrained environment like a protein's active site.

Synthetic Applications and Research Prospects of 3 Bromomethyl 1h Indole 4 Carbonitrile

3-Bromomethyl-1H-indole-4-carbonitrile as a Versatile Key Synthetic Intermediate

The strategic placement of a leaving group (bromide) on the methyl substituent at the 3-position renders this compound highly susceptible to nucleophilic substitution. This reactivity is the foundation of its utility as a key intermediate for constructing more complex molecules in various fields.

The indole-carbonitrile motif is a key feature in several pharmaceutical agents. A prominent example is the antidepressant drug Vilazodone, chemically named 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}benzofuran-2-carboxamide hydrochloride. google.com While the industrial synthesis of Vilazodone typically employs intermediates like 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, the structural and chemical properties of this compound make it an analogous and highly valuable starting material for generating novel pharmaceutical scaffolds and analogs. researchgate.netfigshare.com

The bromomethyl group at the C3 position is an excellent electrophile, readily undergoing alkylation reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of various side chains and pharmacophores. For instance, reaction with a suitable piperazine (B1678402) derivative, a common moiety in central nervous system (CNS) active drugs, would be a key step in building Vilazodone analogs. The C4-cyano group can also be chemically transformed, for example, through hydrolysis to a carboxylic acid or reduction to an aminomethyl group, further expanding the molecular diversity achievable from this single intermediate. This versatility allows chemists to synthesize libraries of compounds for screening and developing new therapeutic agents.

The indole (B1671886) nucleus is not only prevalent in pharmaceuticals but also in agrochemicals, particularly in plant growth regulators known as auxins. beilstein-journals.org Indole-3-acetic acid is the most common naturally occurring plant hormone of the auxin class. Synthetic analogs have been developed as herbicides. beilstein-journals.org The structure of this compound makes it an ideal starting point for the synthesis of novel agrochemical candidates.

The reactive bromomethyl group can be used to attach various side chains that can mimic the carboxylic acid side chain of natural auxins or introduce novel functionalities for herbicidal activity. Rational design of indole derivatives has been successfully used to develop new herbicides that act by inhibiting essential plant processes, such as the photosystem II (PSII) electron transport chain. nih.gov By systematically reacting this compound with different nucleophiles, a library of candidate compounds can be generated and screened for herbicidal, fungicidal, or insecticidal properties. The indole scaffold's proven role in agrochemistry suggests that derivatives from this intermediate hold significant potential for discovering new crop protection agents.

Development of Novel Indole Derivatives and Analogs from this compound

The true value of a synthetic intermediate like this compound lies in its potential for creating novel molecules with tailored properties. This is achieved through systematic medicinal chemistry campaigns that often involve structure-activity relationship studies and rational design.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule contribute to its biological activity. rsc.org The reactive nature of this compound is perfectly suited for such studies. By using it as a common precursor, chemists can synthesize a series of derivatives where only one part of the molecule is varied at a time.

For example, a series of compounds could be prepared by reacting the bromomethyl group with different amines, alcohols, or thiols. These derivatives could then be tested in biological assays (e.g., for kinase inhibition or receptor binding). The resulting data, which correlates structural changes with activity (often measured as IC50 or EC50 values), allows researchers to build a model of the pharmacophore—the essential features required for biological activity. This knowledge guides the design of more potent and selective compounds. Indole derivatives have been extensively studied as inhibitors of various enzymes, and the presence of a modifiable handle at the C3 position is crucial for optimizing these interactions. nih.govnih.gov

The following table illustrates a hypothetical SAR study on a series of indole derivatives, showing how modifications can influence inhibitory activity against a target protein.

Compound IDR-Group at C3-positionTarget Inhibition IC50 (nM)
A-1 -CH₂-NH-Cyclohexyl520
A-2 -CH₂-NH-Phenyl250
A-3 -CH₂-NH-(4-Fluorophenyl)85
A-4 -CH₂-O-Phenyl780
A-5 -CH₂-S-Phenyl410

This data is representative and for illustrative purposes only.

Beyond empirical SAR studies, this compound is a tool for the rational design of new molecules. nih.gov Knowledge of a biological target's three-dimensional structure allows for the use of computer-aided drug design (CADD) to conceive molecules that will fit precisely into a binding site. nih.gov The intermediate serves as a tangible starting point to synthesize these computationally designed targets.

The distinct reactivity of the two functional groups—the bromomethyl and the nitrile—allows for orthogonal chemical strategies. The bromomethyl group can be used for nucleophilic substitution, while the nitrile can be a handle for other transformations, such as cycloadditions or conversion to other functional groups. For instance, employing palladium-catalyzed cross-coupling reactions, a technique used with other halo-indoles, could further diversify the structures that can be created. mdpi.comnih.gov This dual functionality enables the rational construction of complex, poly-substituted, or even fused indole ring systems designed to have specific electronic properties, solubility profiles, and biological activities. beilstein-journals.org

Future Research Directions for this compound and Related Scaffolds

The indole scaffold continues to be a "privileged structure" in drug discovery, and versatile intermediates like this compound are key to unlocking its future potential. nih.gov Future research is likely to advance in several key areas.

First, the development of novel synthetic methodologies will make the derivatization of this intermediate more efficient and diverse. This could include flow chemistry techniques for rapid library synthesis or the use of novel catalytic systems to enable previously difficult transformations. beilstein-journals.org

Second, the application of derivatives in new therapeutic areas is a major avenue for exploration. While indoles are known for their role in CNS disorders and as anticancer agents, libraries built from this compound could be screened against emerging targets in areas like inflammatory, metabolic, and infectious diseases. researchgate.net The structural diversity that can be generated from this starting material makes it an ideal candidate for high-throughput screening campaigns.

Finally, there is growing interest in creating more complex, three-dimensional indole-based structures, such as fused polycyclic systems. nih.gov The reactivity of this compound could be harnessed in intramolecular reactions to build novel, rigid scaffolds that present functional groups in unique spatial arrangements. These novel skeletons could lead to compounds with entirely new pharmacological profiles, opening up new frontiers in the ongoing story of the indole nucleus in science.

Exploration of Novel, Unconventional Reaction Pathways

The reactivity of the bromomethyl group at the C3 position of the indole nucleus opens avenues for a variety of unconventional reaction pathways. The synthesis of the precursor, 3-methyl-1H-indole-4-carbonitrile, is a critical first step. Plausible synthetic routes to this precursor could involve the Fischer indole synthesis from a suitably substituted phenylhydrazine (B124118) and a ketone, or palladium-catalyzed cyclization strategies.

Once 3-methyl-1H-indole-4-carbonitrile is obtained, its subsequent benzylic bromination is key to accessing the target compound. Research on the regiospecific bromination of 3-methylindoles has demonstrated that the use of N-bromosuccinimide (NBS) under radical conditions, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), can selectively introduce a bromine atom onto the methyl group. acs.orgnih.gov This selectivity is often enhanced when the indole nitrogen is protected by an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack at the C2 position. acs.orgnih.gov

The resulting this compound is a highly reactive intermediate, primed for a multitude of transformations. Its utility can be explored in:

Nucleophilic Substitution Reactions: The benzylic bromide is an excellent electrophile, susceptible to reaction with a wide array of nucleophiles. This allows for the introduction of diverse functional groups at the 3-position. For instance, reaction with amines, thiols, alcohols, and carbanions can lead to a library of novel indole derivatives.

Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. mdpi.com This would enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex and highly functionalized indole structures.

Radical Reactions: The weak C-Br bond can be homolytically cleaved to generate a benzylic radical. This radical intermediate could then participate in various radical-mediated transformations, including additions to alkenes and alkynes, and cyclization reactions to form novel ring systems.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. mdpi.com The this compound could serve as a substrate in photoredox-catalyzed reactions, enabling novel transformations under mild and environmentally friendly conditions. For example, photocatalytic activation of the C-Br bond could facilitate couplings with various partners. rsc.org

Reaction Type Potential Reagents/Conditions Expected Product Type
Benzylic Bromination3-methyl-1H-indole-4-carbonitrile, NBS, AIBN, CCl4, refluxThis compound
Nucleophilic SubstitutionVarious nucleophiles (e.g., R-NH2, R-SH, R-OH)3-Substituted methyl-1H-indole-4-carbonitriles
Suzuki CouplingArylboronic acids, Pd catalyst, base3-Arylmethyl-1H-indole-4-carbonitriles
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, base3-Alkynylmethyl-1H-indole-4-carbonitriles
Heck CouplingAlkenes, Pd catalyst, base3-Alkenylmethyl-1H-indole-4-carbonitriles
Radical AdditionAlkenes, radical initiatorAdducts of the 3-indolylmethyl radical
Photoredox CatalysisPhotocatalyst, light, coupling partnerVarious C-C and C-X coupled products

Integration into Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to afford a complex product, are highly valued for their efficiency and atom economy. nih.govarkat-usa.org The reactive nature of this compound makes it an excellent candidate for incorporation into MCRs.

One potential MCR strategy could involve an initial in situ formation of a gramine-type intermediate. By reacting this compound with a secondary amine, a highly reactive 3-(dialkylaminomethyl)-1H-indole-4-carbonitrile could be generated. This intermediate could then be trapped by a nucleophile in a one-pot fashion.

Furthermore, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of complex molecules. nih.gov While direct participation of the bromomethyl group in these reactions is not typical, it could be used to functionalize the product of an MCR in a subsequent step, or a derivative of the indole could be designed to participate directly. For example, conversion of the nitrile group to a carboxylic acid or amine could provide a handle for participation in Ugi-type reactions.

The development of novel MCRs involving this compound would significantly enhance synthetic efficiency towards complex indole alkaloids and other heterocyclic scaffolds.

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov The synthesis and derivatization of this compound can be approached with these principles in mind.

For the synthesis of the precursor, 3-methyl-1H-indole-4-carbonitrile, green alternatives to traditional methods are being developed. These include catalyst-free reactions in green solvents like water or polyethylene (B3416737) glycol, and microwave-assisted syntheses which can significantly reduce reaction times and energy consumption. acs.orgnih.govopenmedicinalchemistryjournal.com

The bromination step itself can be made more sustainable. While traditional radical brominations often use chlorinated solvents like carbon tetrachloride, greener alternatives are being explored. acsgcipr.org Photocatalytic methods using visible light can often be performed in more environmentally benign solvents. mdpi.com The use of in situ generated bromine from less hazardous sources is another promising approach. beyondbenign.org

In the subsequent derivatization reactions of this compound, the application of green chemistry principles can be highly impactful. The use of catalytic methods, particularly with recyclable catalysts, can reduce the generation of stoichiometric waste. acs.orgnih.gov Performing reactions in greener solvents, or under solvent-free conditions, further enhances the sustainability of the synthetic routes. acs.orgopenmedicinalchemistryjournal.com

Green Chemistry Principle Application in the Chemistry of this compound
Prevention Designing synthetic routes with fewer steps and higher yields to minimize waste.
Atom Economy Utilizing multicomponent reactions to incorporate most of the atoms from the reactants into the final product.
Less Hazardous Chemical Syntheses Replacing hazardous reagents like bromine with safer alternatives such as NBS, and using less toxic solvents.
Designing Safer Chemicals Synthesizing derivatives with improved biological activity and reduced toxicity.
Safer Solvents and Auxiliaries Replacing chlorinated solvents with greener alternatives like water, ethanol (B145695), or performing reactions under solvent-free conditions.
Design for Energy Efficiency Employing microwave irradiation or photocatalysis to reduce reaction times and energy consumption.
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the indole core.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps in the synthetic sequence.
Catalysis Using catalytic amounts of reagents instead of stoichiometric quantities to minimize waste.
Design for Degradation Designing end products that are biodegradable.
Real-time analysis for Pollution Prevention Monitoring reactions to prevent the formation of byproducts and ensure complete conversion.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of accidents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.